molecular formula C20H21ClN4O3 B11550750 (3E)-N-Benzyl-3-({[(3-chloro-4-methylphenyl)carbamoyl]formamido}imino)butanamide

(3E)-N-Benzyl-3-({[(3-chloro-4-methylphenyl)carbamoyl]formamido}imino)butanamide

Cat. No.: B11550750
M. Wt: 400.9 g/mol
InChI Key: QSZUQRXZOQBONA-ZVHZXABRSA-N
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Description

(3E)-N-Benzyl-3-({[(3-chloro-4-methylphenyl)carbamoyl]formamido}imino)butanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-methylphenyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-Benzyl-3-({[(3-chloro-4-methylphenyl)carbamoyl]formamido}imino)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the Benzyl Group:

    Introduction of the Chloro-Methylphenyl Group: This step involves the use of chlorination reagents to introduce the chloro-methylphenyl group.

    Formation of the Butanamide Backbone: This step involves the formation of the butanamide backbone through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-Benzyl-3-({[(3-chloro-4-methylphenyl)carbamoyl]formamido}imino)butanamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

(3E)-N-Benzyl-3-({[(3-chloro-4-methylphenyl)carbamoyl]formamido}imino)butanamide has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-Benzyl-3-({[(3-chloro-4-methylphenyl)carbamoyl]formamido}imino)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-N-Benzyl-3-({[(3-chloro-4-methylphenyl)carbamoyl]formamido}imino)butanamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21ClN4O3

Molecular Weight

400.9 g/mol

IUPAC Name

N'-[(E)-[4-(benzylamino)-4-oxobutan-2-ylidene]amino]-N-(3-chloro-4-methylphenyl)oxamide

InChI

InChI=1S/C20H21ClN4O3/c1-13-8-9-16(11-17(13)21)23-19(27)20(28)25-24-14(2)10-18(26)22-12-15-6-4-3-5-7-15/h3-9,11H,10,12H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-14+

InChI Key

QSZUQRXZOQBONA-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=CC=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NCC2=CC=CC=C2)Cl

Origin of Product

United States

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